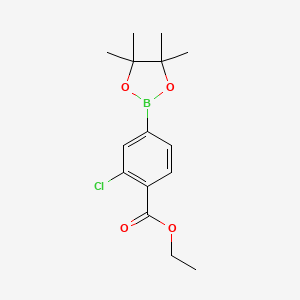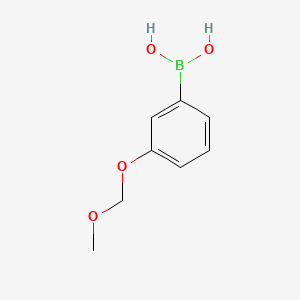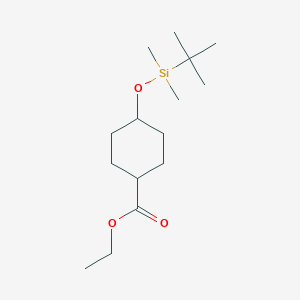![molecular formula C6H6ClNOS B1593069 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole CAS No. 259810-13-4](/img/structure/B1593069.png)
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
Overview
Description
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole is a heterocyclic organic compound characterized by the presence of a pyranothiazole ring system
Mechanism of Action
Target of Action
Thiazole derivatives, a class of compounds that “2-chloro-6,7-dihydro-4h-pyrano[4,3-d]thiazole” belongs to, have been found to have a wide range of medicinal and biological properties . They have been shown to have antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Mode of Action
Thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Thiazoles are involved in the development of pain therapy drugs . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Result of Action
Some thiazole derivatives have been evaluated against a breast cancer cell line for their antitumor activity .
Biochemical Analysis
Biochemical Properties
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, this compound can bind to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of neuropeptides, which play a crucial role in cell communication and signaling . Furthermore, it has been shown to affect the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the aggregation factor of human platelets, which is essential for blood clotting . Additionally, this compound can activate or inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products of this compound have been observed to exhibit different biochemical properties, which may influence long-term cellular effects . These findings are crucial for developing effective therapeutic applications and understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate metabolic pathways without causing significant adverse effects . Higher doses have been associated with toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining optimal therapeutic doses to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and esterases . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiazole derivative with a suitable halogenating agent in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the chlorine atom to produce different derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield chlorinated oxides.
Reduction can produce thiazole derivatives without chlorine.
Substitution can result in a variety of functionalized pyranothiazoles.
Scientific Research Applications
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole is similar to other pyranothiazole derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
2-Chloro-4H-pyrano[3,2-D]thiazole
2-Bromo-6,7-dihydro-4H-pyrano[4,3-D]thiazole
2-Iodo-6,7-dihydro-4H-pyrano[4,3-D]thiazole
These compounds share the pyranothiazole core but differ in the halogen substituent, which can affect their reactivity and applications.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSMTJZXDAFYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627677 | |
| Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-13-4 | |
| Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)

